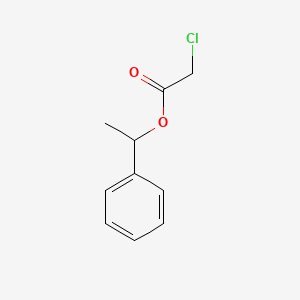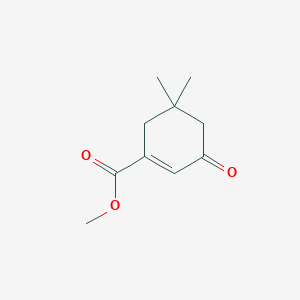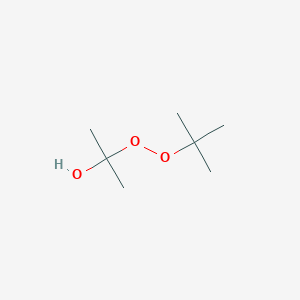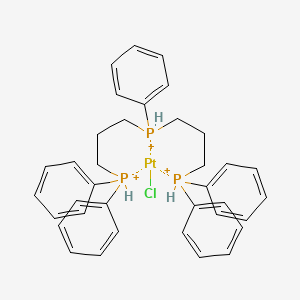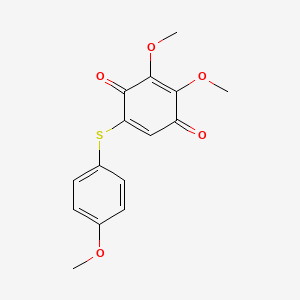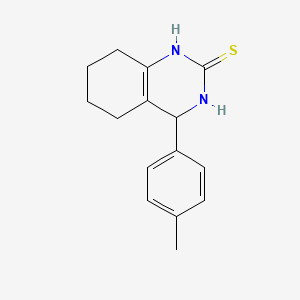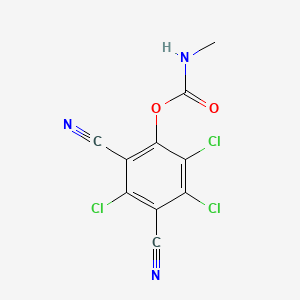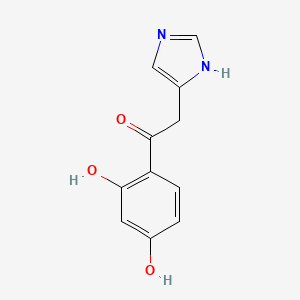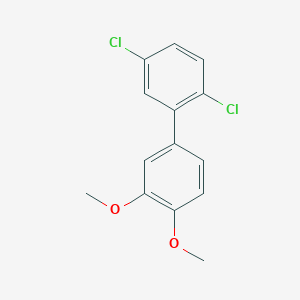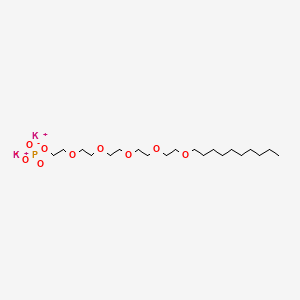![molecular formula C8H20NO3PS B14472481 Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate CAS No. 72397-77-4](/img/structure/B14472481.png)
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, an amino group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and a methylsulfanyl-containing compound. One common method is the hydrophosphonylation of imines, where diethyl phosphite reacts with an imine derived from 3-(methylsulfanyl)propylamine under mild conditions . The reaction is usually catalyzed by a base such as triethylamine and conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in amino acid metabolism.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes involved in amino acid metabolism. The compound can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: A simpler analog with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide with a phosphonate group.
Uniqueness
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
72397-77-4 |
|---|---|
Formule moléculaire |
C8H20NO3PS |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(10,12-5-2)8(9)6-7-14-3/h8H,4-7,9H2,1-3H3 |
Clé InChI |
ZPIAWAWHXSYEHR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCSC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


